

Ethyl 4-bromo-2-methylbutanoate: A Comprehensive Technical Overview for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Ethyl 4-bromo-2-methylbutanoate

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For immediate use by researchers, scientists, and drug development professionals, this document provides a detailed guide to the physical and chemical properties of **Ethyl 4-bromo-2-methylbutanoate**, alongside experimental protocols and safety considerations.

Core Physical Properties

Ethyl 4-bromo-2-methylbutanoate is a halogenated ester of significant interest in organic synthesis due to its bifunctional nature, incorporating both a reactive bromine atom and an ester moiety. While extensive experimental data on its physical properties is not readily available in the literature, a combination of computed and predicted values provides a solid foundation for its use in research settings.

Property	Value	Source
Molecular Formula	C ₇ H ₁₃ BrO ₂	PubChem[1]
Molecular Weight	209.08 g/mol	PubChem[1]
CAS Number	2213-09-4	PubChem[1]
Predicted Density	1.3 ± 0.1 g/cm ³	Guidechem
Predicted Boiling Point	212.0 ± 23.0 °C at 760 mmHg	Guidechem
Predicted Refractive Index	1.458	Guidechem
Predicted LogP	2.1	PubChem[1]
Solubility	Soluble in alcohol and ether; Insoluble in water.	ChemBK[2] (Inferred from similar compounds)

Synthesis and Characterization

Proposed Synthetic Protocol

A detailed experimental protocol for the synthesis of **Ethyl 4-bromo-2-methylbutanoate** is not explicitly documented in readily available literature. However, a plausible route can be adapted from the synthesis of structurally similar compounds, such as the bromination of a corresponding carboxylic acid via a Hunsdiecker-type reaction or the radical bromination of a suitable precursor.

Proposed Synthesis via Hunsdiecker Reaction:

This method involves the conversion of 3-methyl-4-bromobutanoic acid to its silver salt, followed by reaction with bromine.

- Step 1: Synthesis of 3-methyl-4-bromobutanoic acid. This precursor can be synthesized through various established organic chemistry methods.
- Step 2: Formation of the Silver Salt. The carboxylic acid is neutralized with silver oxide to form the silver carboxylate.

- Step 3: Hunsdiecker Reaction. The silver salt of 3-methyl-4-bromobutanoic acid is treated with bromine in an inert solvent such as carbon tetrachloride. This reaction proceeds via a radical mechanism to yield **Ethyl 4-bromo-2-methylbutanoate** after esterification.[3][4]

Alternative Proposed Synthesis: Radical Bromination of Ethyl 2-methylbutanoate

An alternative approach involves the direct bromination of ethyl 2-methylbutanoate at the gamma position using a radical initiator.

- Materials: Ethyl 2-methylbutanoate, N-Bromosuccinimide (NBS), Azobisisobutyronitrile (AIBN), Carbon tetrachloride (CCl₄).
- Procedure: To a solution of ethyl 2-methylbutanoate in CCl₄, NBS and a catalytic amount of AIBN are added. The mixture is refluxed under inert atmosphere. The reaction progress is monitored by TLC or GC. Upon completion, the reaction mixture is cooled, filtered to remove succinimide, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation.

Spectroscopic Characterization

The structural elucidation of **Ethyl 4-bromo-2-methylbutanoate** relies on a combination of spectroscopic techniques.

- ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the ethyl ester group (a quartet around 4.1 ppm and a triplet around 1.2 ppm), a multiplet for the proton at the chiral center (C2), multiplets for the diastereotopic protons on C3, and a triplet for the protons on the bromine-bearing carbon (C4).
- ¹³C NMR Spectroscopy: The carbon NMR spectrum will display distinct peaks for each of the seven carbon atoms. The carbonyl carbon of the ester will appear downfield (around 170-180 ppm). The carbon attached to the bromine will be in the range of 30-40 ppm, while the other aliphatic carbons will resonate at higher fields.[5][6][7]
- Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a strong absorption band for the C=O stretch of the ester group around 1735 cm⁻¹. Other significant peaks will include C-H stretching vibrations of the alkyl groups below 3000 cm⁻¹ and the C-O stretching of the ester.[2]

- **Mass Spectrometry:** The mass spectrum will exhibit a molecular ion peak (M^+) and a characteristic $M+2$ peak of similar intensity, which is indicative of the presence of a bromine atom. Fragmentation patterns will likely involve the loss of the ethoxy group ($-OCH_2CH_3$), the ethyl group ($-CH_2CH_3$), and the bromine atom.^{[8][9][10]}

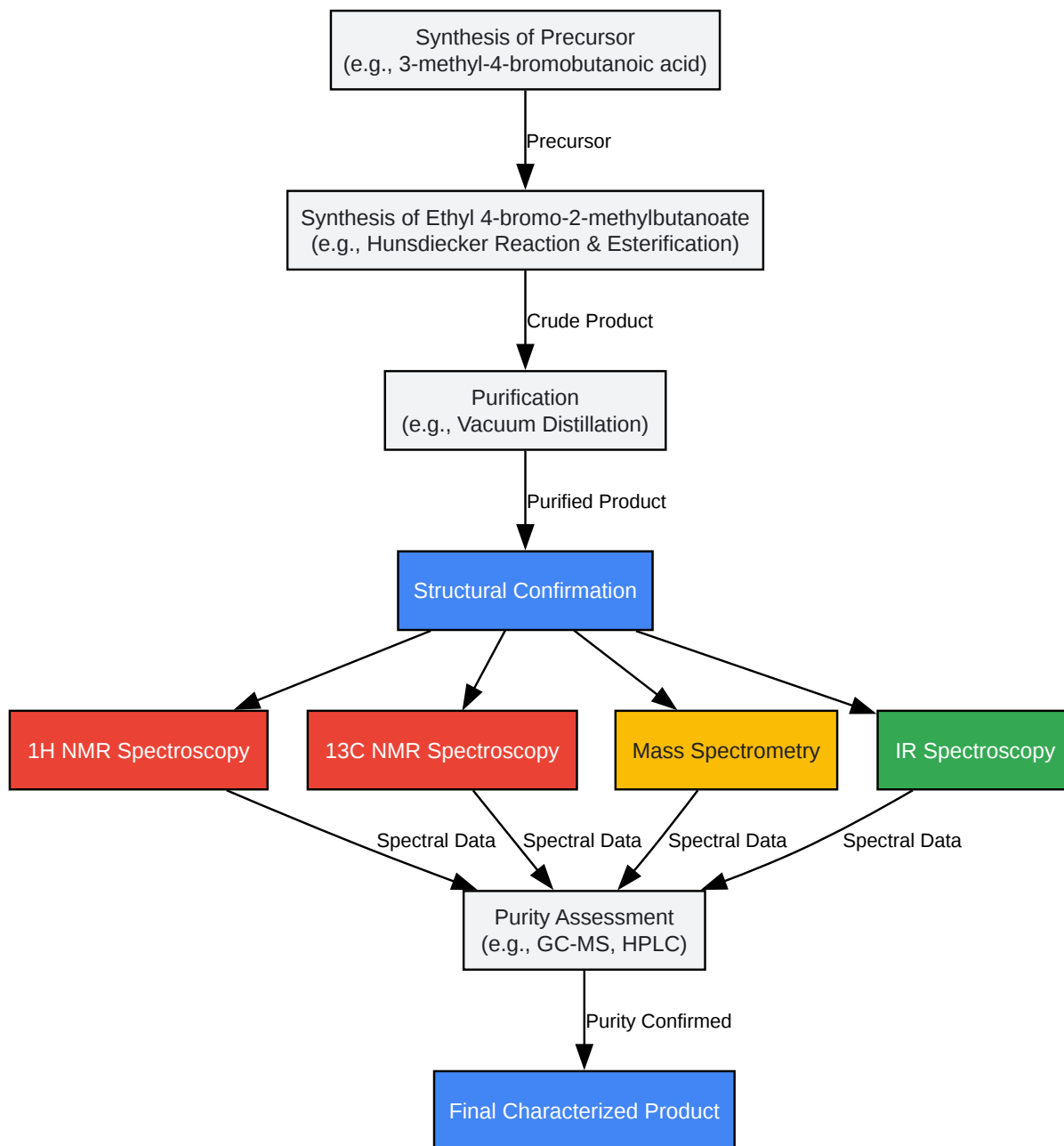
Safety and Handling

A specific Safety Data Sheet (SDS) for **Ethyl 4-bromo-2-methylbutanoate** is not readily available. However, based on the known hazards of similar alkyl bromides and esters, the following precautions should be taken.

- **General Hazards:** Alkyl bromides can be irritating to the respiratory system, eyes, and skin. Inhalation of vapors is a primary exposure route and can cause irritation to the nose, throat, and lungs. Skin contact may lead to irritation and the removal of natural oils.
- **Personal Protective Equipment (PPE):**
 - **Eye Protection:** Chemical safety goggles or a face shield should be worn.
 - **Hand Protection:** Chemical-resistant gloves (e.g., nitrile or neoprene) are essential to prevent skin contact.
 - **Skin and Body Protection:** A lab coat or other protective clothing should be worn.
 - **Respiratory Protection:** Work should be conducted in a well-ventilated fume hood to minimize inhalation of vapors.
- **Handling and Storage:** Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases. Keep containers tightly closed.
- **Spills and Emergencies:** In case of a spill, evacuate the area and wear appropriate PPE. Absorb the spill with an inert material and dispose of it as hazardous waste.

Logical Workflow for Characterization

The following diagram illustrates a typical workflow for the synthesis and characterization of a chemical compound like **Ethyl 4-bromo-2-methylbutanoate**.



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Caption: Workflow for Synthesis and Characterization.

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- To cite this document: BenchChem. [Ethyl 4-bromo-2-methylbutanoate: A Comprehensive Technical Overview for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1610555#physical-properties-of-ethyl-4-bromo-2-methylbutanoate]

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